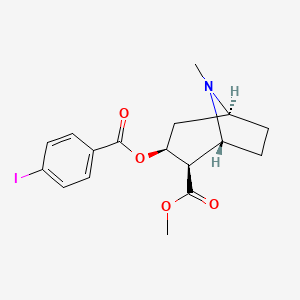
5-Methoxytryptophan
Overview
Description
5-Methoxytryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties . It is a L-tryptophan metabolite that exhibits anti-inflammatory and tumor-suppressing activities . It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .
Synthesis Analysis
5-MTP is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines suppress endothelial 5-MTP production by inhibiting TPH-1 expression .Molecular Structure Analysis
The molecular formula of 5-MTP is C12H14N2O3 . The average mass is 234.251 Da and the monoisotopic mass is 234.100449 Da .Chemical Reactions Analysis
5-MTP protects endothelial barrier function and promotes endothelial repair, while it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .Scientific Research Applications
Vascular Injury and Inflammation
5-Methoxytryptophan (5-MTP) has been identified as an endothelial factor with anti-inflammatory properties, synthesized from L-tryptophan. It protects endothelial barrier function, promotes endothelial repair, and inhibits p38 MAPK activation, which blocks vascular smooth muscle cell migration and proliferation. 5-MTP controls macrophage transmigration and activation, and its administration attenuates arterial intimal hyperplasia, systemic inflammation, and renal fibrosis in murine models. Serum 5-MTP levels are reduced in human conditions like sepsis, chronic kidney disease, and acute myocardial infarction, suggesting its potential as a biomarker and therapeutic compound for inflammatory disorders (Wu et al., 2020).
Cancer Progression and Treatment
5-MTP exhibits anti-inflammatory and tumor-suppressing activities. Its synthesis, catalyzed by hydroxyindole O-methyltransferase (HIOMT), is reduced in various cancers. The restoration of HIOMT expression in cancer cells increases 5-MTP production, leading to a metabolic switch from serotonin to 5-MTP production, which is linked to reduced cancer growth and metastasis. This suggests 5-MTP's potential in cancer management (Chen et al., 2018).
Cardiomyocyte Protection and Repair
5-MTP protects cardiomyocytes from heart ischemia-reperfusion injury by reducing oxidative stress. It facilitates cell migration and wound healing, modulating growth-associated proteins, cytoskeletal regulation, redox regulation, and protein folding. These findings indicate its potential in cardioprotection and repair mechanisms in heart diseases (Chou & Chan, 2014).
Measurement in Human Plasma
The measurement of 5-MTP in human plasma has been developed using solid phase extraction (SPE) followed by HPLC. This accurate measurement is vital, as previous studies reported significantly higher levels, impacting research on its physiological and potential biomarker roles (Anderson & Eighmie, 2018).
Hepatocellular Carcinoma Prognosis
In hepatocellular carcinoma (HCC), both tissue HIOMT mRNA and serum 5-MTP levels are associated with survival outcomes post liver resection. The combination of serum 5-MTP and kynurenine levels serves as a potential prognostic biomarker of HCC, suggesting 5-MTP's role in cancer prognosis (Ko et al., 2021).
Mesenchymal Stem Cell Senescence
5-MTP protects mesenchymal stem cells (MSCs) from stress-induced senescence by upregulating FoxO3a and mechanistic target of rapamycin (mTOR). It reduces senescence markers and inflammatory secretion, enhancing cell proliferation and suggesting its potential in cell therapy (Chang et al., 2017).
Pediatric Lupus Nephritis
In pediatric systemic lupus erythematosus (SLE), specifically lupus nephritis (LN), serum 5-MTP levels correlate with disease activity, prognosis, and remission status. This highlights 5-MTP's role in disease monitoring and potential therapeutic implications (Lin et al., 2020).
Safety And Hazards
The safety data sheet for 5-MTP suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxytryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Methoxytryptophan | |
CAS RN |
2504-22-5, 25197-96-0 | |
| Record name | 5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHOXYTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxytryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



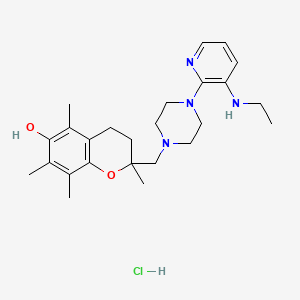
![1-[Benzyl(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1206905.png)
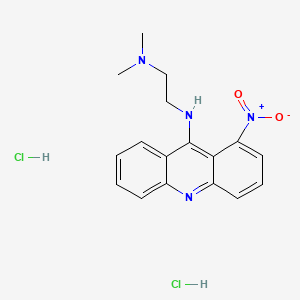
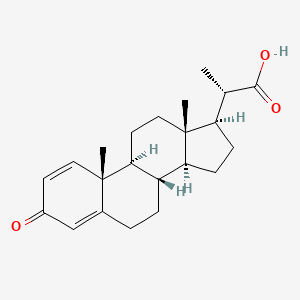
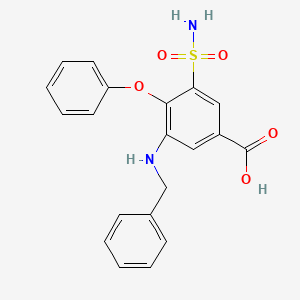
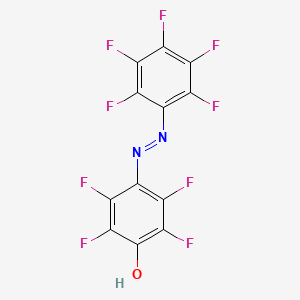
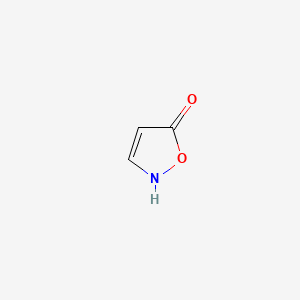
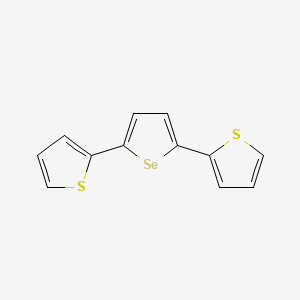
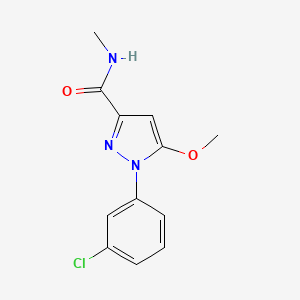
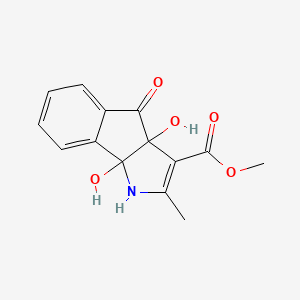
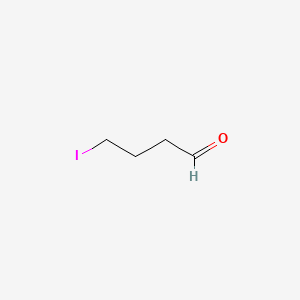
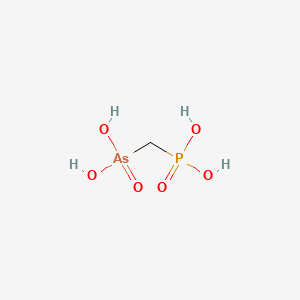
![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
